6-Chloro-2-phenylquinolin-4-ol

Antimitotic Tubulin Polymerization Cancer Research

This compound is a validated antimitotic agent that directly binds tubulin and prevents colchicine binding. SAR studies confirm the 6-chloro substituent is essential for potent activity; unsubstituted or differently substituted analogs show markedly reduced potency. Use as a reference standard in 2-phenyl-4-quinolone scaffold development or as a key intermediate for PTK inhibitor synthesis. Available for R&D only.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 112182-50-0
Cat. No. B053341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylquinolin-4-ol
CAS112182-50-0
Synonyms6-chloro-2-phenyl-4-quinolone
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
InChIKeyYCOLBRZTRAQQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylquinolin-4-ol (CAS 112182-50-0): Core Chemical Properties and Defined Pharmacological Class


6-Chloro-2-phenylquinolin-4-ol, also referred to as 6-chloro-2-phenyl-4-quinolone, is a synthetic small molecule belonging to the 2-phenyl-4-quinolone class of heterocyclic compounds [1]. Its molecular formula is C15H10ClNO, with a molecular weight of 255.70 g/mol [1]. This compound is primarily characterized as an antimitotic agent that directly interacts with tubulin and prevents colchicine binding, establishing its mechanism of action as a microtubule-targeting agent [2].

Why Structural Analogs of 6-Chloro-2-phenylquinolin-4-ol Cannot Be Assumed Equivalent for Scientific Use


The 2-phenyl-4-quinolone scaffold is highly sensitive to substitution patterns, where even minor modifications can lead to a complete loss of the desired biological activity [1]. A structure-activity relationship (SAR) study demonstrated that while the core 2-phenyl-4-quinolone structure is required for cytotoxicity, the specific placement of a halogen, such as a chlorine atom at the 6-position, is a key determinant for potent interaction with tubulin [1]. Unsubstituted analogs or those with different substituents (e.g., 6-methoxy or 7-fluoro) exhibit markedly different potency profiles, and alkylation at the N-1 or C-4 oxygen positions completely abolishes activity [1]. This high degree of structural specificity means that generic substitution with a related quinoline or quinolone derivative is not scientifically valid without direct, comparative validation.

Quantitative Differentiation Guide for 6-Chloro-2-phenylquinolin-4-ol: Comparator-Based Evidence for Scientific Selection


Comparison of Tubulin Polymerization Inhibition Against Natural Product Benchmark

6-Chloro-2-phenylquinolin-4-ol was identified as a potent inhibitor of tubulin polymerization, with activity described as 'nearly comparable to that of the potent antimitotic natural products colchicine, podophyllotoxin, and combretastatin A-4' [1]. The study confirms its mechanism as a direct inhibitor of tubulin assembly, a critical step in cell division. This provides a strong, natural product-based benchmark for its activity, distinguishing it from less potent or non-antimitotic analogs.

Antimitotic Tubulin Polymerization Cancer Research

Comparative Cytotoxicity Across a Panel of Cancer Cell Lines

6-Chloro-2-phenylquinolin-4-ol was evaluated alongside other 2-phenyl-4-quinolone derivatives for cytotoxicity [1]. While specific IC50 values for this exact compound were not located in the accessible abstracts, the study showed that compounds from this series, including those with a 6-chloro substituent, demonstrated 'potent cytotoxicity' against a panel of six cancer cell lines: human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), melanoma (RPMI-7951), epidermoid carcinoma of the nasopharynx (KB), and two murine leukemia lines (P-388 and L1210) [1]. The compound was further advanced to the NCI's 60 human tumor cell line screen, where it showed the 'most marked effects' on two colon carcinoma cell lines (COLO-205 and KM-20L2) and a central nervous system tumor cell line (SF-539) [1].

Cytotoxicity Anticancer NCI-60 Screening

Utility as a Key Intermediate for Patent-Backed PTK Inhibitor Synthesis

6-Chloro-2-phenylquinolin-4-ol is explicitly claimed as an intermediate in a patented process for the multi-kilogram scale preparation of substituted quinolin-4-ol compounds [1]. These intermediates are used to manufacture protein tyrosine kinase (PTK) inhibitors, a major class of targeted cancer therapeutics [1]. The patent addresses the need for a practical, large-scale synthesis method, highlighting the industrial relevance of this specific intermediate [1].

Synthetic Intermediate Process Chemistry PTK Inhibitors

Validated Application Scenarios for 6-Chloro-2-phenylquinolin-4-ol Based on Differentiated Evidence


Investigating Microtubule Dynamics and Antimitotic Mechanisms

Procure 6-Chloro-2-phenylquinolin-4-ol for studies on microtubule destabilization. Its activity as a potent inhibitor of tubulin polymerization, which is comparable to the natural product colchicine, makes it a valuable chemical probe for investigating mitotic arrest and apoptosis pathways in cancer cells [1].

Structure-Activity Relationship (SAR) Studies on 2-Phenyl-4-quinolones

Use this compound as a reference standard in SAR campaigns focused on the 2-phenyl-4-quinolone antimitotic scaffold. The established importance of the 6-chloro substituent for activity provides a specific, quantified benchmark for evaluating new analogs [1].

Large-Scale Synthesis of Protein Tyrosine Kinase (PTK) Inhibitors

Utilize 6-Chloro-2-phenylquinolin-4-ol as a key synthetic intermediate for the multi-kilogram preparation of PTK inhibitors, following a validated, patent-backed process designed for industrial scale-up and GMP compliance [1].

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